Headache Recurrence Rate Reduction: Naratriptan vs. Sumatriptan in Migraine Patients
In a randomized, double-blind, crossover study of migraine patients with a history of frequent headache recurrence, naratriptan 2.5 mg demonstrated a significantly lower rate of headache recurrence (41%) within 4-24 hours post-treatment compared to sumatriptan 100 mg (57%), with a p-value of 0.005 in patients who experienced headache relief after 2 attacks [1].
| Evidence Dimension | Headache Recurrence Rate (4-24 hours post-dose) |
|---|---|
| Target Compound Data | 41% (55 of 135 patients) |
| Comparator Or Baseline | Sumatriptan 100 mg: 57% (77 of 135 patients) |
| Quantified Difference | 16% absolute reduction (P = 0.005) |
| Conditions | Randomized, double-blind, crossover study in 225 migraine patients with a history of frequent recurrence (>50% of attacks) who treated two moderate/severe attacks (one with each drug). |
Why This Matters
For procurement, this lower recurrence rate indicates naratriptan may reduce the need for rescue medication and provide more sustained relief, a key differentiator for patient populations requiring longer-acting therapy.
- [1] Göbel, H., Winter, P., Boswell, D., et al. (2000). Comparison of naratriptan and sumatriptan in recurrence-prone migraine patients. Naratriptan International Recurrence Study Group. Clinical Therapeutics, 22(8), 962-979. doi:10.1016/S0149-2918(00)80064-8 View Source
